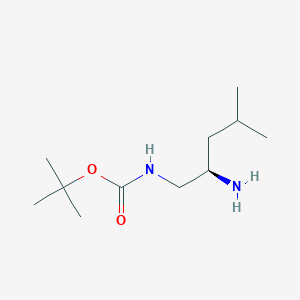

(R)-(2-Amino-4-methylpentyl)-carbaminsäure-tert-butylester

Übersicht

Beschreibung

“®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester” is a chemical compound that likely belongs to the class of organic compounds known as amino acids and derivatives . The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents .

Synthesis Analysis

The synthesis of tert-butyl esters, such as “®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester”, often involves the condensation of carboxylic acids with tert-butanol or with bubbling isobutene gas in the presence of concentrated H2SO4 . A preparation of t-butyl esters of Nα-protected amino acid is described that proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis

The molecular structure of “®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester” likely includes a tert-butyl ester group, which is known for its unique reactivity pattern elicited by the crowded tert-butyl group .Chemical Reactions Analysis

The tert-butyl ester group is known for its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions . The released t-butyl carbocation is subsequently deprotonated by the anionic TFA, resulting in the formation of 2-methyl-propene .Wissenschaftliche Forschungsanwendungen

Krebsforschung: Prodrug-Entwicklung

Im Bereich der Krebsforschung wird die tert-Butylestergruppe häufig bei der Entwicklung von Prodrugs eingesetzt. Prodrugs sind Verbindungen, die im Körper einer metabolischen Umwandlung unterliegen, um das aktive Medikament freizusetzen. Die ®-tert-Butylestergruppe kann die Lipophilie eines Moleküls verbessern, was möglicherweise die Bioverfügbarkeit und Verteilung im Körper erhöht. Beispielsweise wurden tert-Butylester-Prodrugs von L-γ-Methylenglutaminsäure-Amiden synthetisiert und auf ihre Wirksamkeit bei der Hemmung des Wachstums von Brustkrebszelllinien untersucht . Es wurde festgestellt, dass diese Prodrugs das Wachstum von Krebszellen unterdrücken, allerdings weniger stark als ihre Stammverbindungen, was zu weiteren pharmakokinetischen Studien führte, um ihre therapeutischen Profile zu optimieren .

Organische Synthese: Schutzgruppe

In der organischen Synthese dient der tert-Butylester als Schutzgruppe für Carbonsäuren. Schutzgruppen werden verwendet, um reaktive Stellen während chemischer Umwandlungen vorübergehend zu maskieren, um unerwünschte Reaktionen zu verhindern. Der ®-tert-Butylester ist insbesondere für seine Stabilität und einfache Abspaltung unter sauren Bedingungen bekannt, was ihn zu einem wertvollen Werkzeug in der Peptidsynthese macht . Dies ermöglicht die sequentielle Konstruktion komplexer Moleküle ohne Beeinträchtigung durch die Carboxylfunktionalität.

Pharmakologie: Analyse der Gewebsverteilung

Die Analyse der Gewebsverteilung ist ein wichtiger Aspekt der Pharmakologie. Verbindungen wie ®-tert-Butyl-(2-Amino-4-methylpentyl)carbamate werden untersucht, um ihre Konzentration in verschiedenen Geweben im Laufe der Zeit zu bestimmen. Solche Studien haben eine moderate Exposition ähnlicher Verbindungen gegenüber dem Gehirn gezeigt, mit guter Gewebsverteilung in Niere und Leber, was für die Beurteilung des therapeutischen Potenzials und der Sicherheit neuer Medikamente unerlässlich ist .

Safety and Hazards

Zukünftige Richtungen

Tert-butyl esters of Nα-protected amino acid, such as “®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester”, find application in peptide chemical synthesis and protein modification . There is ongoing research into the development of novel room-temperature ionic liquids consisting of the 1-ethyl-3-methylimidazolium cation and the anions of commercially available tert-butyloxycarbonyl-protected amino acids .

Wirkmechanismus

Target of Action

It’s known that tert-butyl esters are frequently used as protecting groups for the carboxylic acid functionality of amino acids .

Mode of Action

The mode of action of ®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester involves the formation of an ester bond. The Steglich Esterification mechanism suggests that DCC (dicyclohexylcarbodiimide) and the carboxylic acid can form an O-acylisourea intermediate, which offers reactivity similar to the corresponding carboxylic acid anhydride . The alcohol may now add to the activated carboxylic acid to form the stable dicyclohexylurea (DHU) and the ester .

Biochemical Pathways

It’s known that the tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents .

Result of Action

The result of the action of ®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester is the formation of a tert-butyl ester with free amino groups . This is achieved quickly and in good yields .

Action Environment

The action environment can influence the efficacy and stability of ®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester. For instance, the decomposition of tert-butyl esters of carboxylic acids, which involves the detachment of isobutylene, takes place as the result of the transfer of a proton from the closest CH3 group of the tert-butyl substituent to the carbonyl O atom . The catalytic action of carboxylic acids on this reaction is exhibited by the transfer of a proton from the COOH group taking place in the reaction complex formed by the ester and the acid with a lower consumption of energy than the migration of a proton from the CH3 group in a monomolecular reaction .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2R)-2-amino-4-methylpentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-8(2)6-9(12)7-13-10(14)15-11(3,4)5/h8-9H,6-7,12H2,1-5H3,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUFVQWMZAPPGI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-cyclopropyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B1524797.png)

![N-{2-[benzyl(methyl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B1524816.png)

![2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride](/img/structure/B1524819.png)